

# Levamisole Hydrochloride's effect on cellular and humoral immunity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |  |  |  |
|----------------------|--------------------------|-----------|--|--|--|
| Compound Name:       | Levamisole Hydrochloride |           |  |  |  |
| Cat. No.:            | B000459                  | Get Quote |  |  |  |

An In-depth Technical Guide on the Immunomodulatory Effects of Levamisole Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

#### **Executive Summary**

Levamisole Hydrochloride, a synthetic imidazothiazole derivative, was initially developed as an anthelmintic agent.[1][2] However, extensive research has revealed its potent immunomodulatory properties, capable of restoring depressed immune functions.[1][3] This technical guide provides a comprehensive overview of Levamisole's multifaceted effects on both cellular and humoral immunity. It details the underlying signaling pathways, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes complex interactions through signaling and workflow diagrams. The document aims to serve as a critical resource for professionals engaged in immunological research and the development of immunomodulatory therapies.

## **Core Immunomodulatory Mechanism**

Levamisole's effects on the immune system are complex and often depend on the host's immune status, the dosage, and the timing of administration.[4] It primarily acts to restore depressed immune responses rather than stimulating them to supranormal levels.[1] The proposed mechanisms include mimicking the action of the thymic hormone thymopoietin, thereby influencing T-cell differentiation and restoring the functions of T-lymphocytes and



phagocytes.[2][3] Its immunomodulatory actions are attributed to the interaction between the T-cell recruiting efficacy of its sulphur moiety and the cholinergic effects of its imidazole ring.[4][5]

#### **Effect on Cellular Immunity**

Levamisole significantly enhances cellular immunity by modulating the function of various immune cells, including T-lymphocytes, dendritic cells (DCs), macrophages, and neutrophils.

#### **T-Lymphocyte Modulation**

Levamisole restores depressed T-cell function by stimulating their activation and proliferation. [1][6] It has been shown to increase the number of T3 cells and can induce T-cell differentiation.[3][7] This stimulation is crucial for orchestrating an effective cell-mediated immune response. In some contexts, Levamisole has been observed to suppress the proliferation of overactive CD4+ T-cells, suggesting a regulatory role in autoimmune conditions like aplastic anemia.[8][9]

#### **Dendritic Cell (DC) Activation and Maturation**

Levamisole plays a pivotal role in the activation and maturation of dendritic cells, which are key antigen-presenting cells.

- Upregulation of Surface Markers: Treatment with Levamisole increases the expression of costimulatory molecules such as CD80, CD86, and the maturation marker CD83, as well as HLA-DR on the surface of DCs.[10][11][12]
- Cytokine Production: It stimulates DCs to produce cytokines like Interleukin-12 (IL-12) and Interleukin-10 (IL-10).[10][12][13]
- Th1 Polarization: By activating DCs, Levamisole enhances T-cell activation and promotes a T helper 1 (Th1) immune response, characterized by the secretion of Interferon-gamma (IFN-y).[10][14]

#### **Phagocyte Function Enhancement**

Levamisole potentiates the function of monocytes, macrophages, and neutrophils.[1][5]



- Phagocytosis: It enhances the phagocytic activity of macrophages and neutrophils, a critical step in clearing pathogens.[1][2][15]
- Chemotaxis: The drug increases neutrophil mobility, adherence, and chemotaxis, improving their ability to migrate to sites of infection.[1][16][17]
- Metabolic Activity: It stimulates post-phagocytic metabolic activity in neutrophils, such as the hexose monophosphate shunt.[16][17]

#### **Cytokine Profile Shift**

A hallmark of Levamisole's action is its ability to shift the cytokine balance towards a Th1dominant profile.

- IFN-y and IL-18 Induction: Levamisole treatment leads to an elevation of serum IFN-y, the archetypal Th1 cytokine.[18] This is achieved through the induction of IL-18 gene expression, a potent stimulator of IFN-y production.[18][19]
- Suppression of Th2 Responses: By boosting the Th1 response, Levamisole can suppress
   Th2-mediated immunity, as indicated by a reduction in serum IgE levels.[18]

## **Effect on Humoral Immunity**

Levamisole also influences humoral immunity, primarily by enhancing antibody production, often in an adjuvant-like capacity.

- Enhanced Antibody Titers: Co-administration of Levamisole with vaccines can significantly increase antibody titers.[7] Studies in various animal models, including chickens and buffaloes, have demonstrated higher antibody responses to vaccines for diseases like Newcastle disease and Foot and Mouth Disease when Levamisole is used as an adjuvant.[7] [20][21]
- Immunoglobulin Class Switching: Levamisole can promote the switch from IgM to IgG antibody production, an indication of its ability to stimulate T-cell-dependent B-cell responses.[22]



 B-Cell Stimulation: The effect on B-cells and antibody formation is likely indirect, resulting from enhanced T-cell help.[5][22]

#### **Quantitative Data on Immunomodulatory Effects**

The following tables summarize quantitative findings from various studies, illustrating the magnitude of Levamisole's effects on key immune parameters.

Table 1: Effect of Levamisole on Dendritic Cell Surface Markers and T-Cell Cytokines

| Parameter                   | Cell Type                         | Treatment          | Result                             | Reference |
|-----------------------------|-----------------------------------|--------------------|------------------------------------|-----------|
| CD80, CD86,<br>CD83, HLA-DR | Human<br>Monocyte-<br>Derived DCs | 1 μM<br>Levamisole | Increased<br>surface<br>expression | [10][12]  |
| IL-12 p40<br>Production     | Human<br>Monocyte-<br>Derived DCs | 1 μM Levamisole    | Increased secretion                | [10][12]  |
| IL-10 Production            | Human<br>Monocyte-<br>Derived DCs | 1 μM Levamisole    | Increased secretion                | [10][12]  |

| IFN-y Secretion | Human T-cells (co-cultured with Levamisole-treated DCs) | 1  $\mu$ M Levamisole | Enhanced secretion |[10][12] |

Table 2: Effect of Levamisole on Systemic Cytokine and Immunoglobulin Levels



| Parameter                        | Animal Model         | Treatment                  | Result                         | Reference |
|----------------------------------|----------------------|----------------------------|--------------------------------|-----------|
| Serum IFN-y                      | Brown Norway<br>Rats | 25 mg/kg/day<br>Levamisole | Dose-<br>dependent<br>increase | [18]      |
| Serum IgE                        | Brown Norway<br>Rats | 25 mg/kg/day<br>Levamisole | Dose-dependent decrease        | [18]      |
| Splenic IL-18<br>Gene Expression | Brown Norway<br>Rats | 25 mg/kg/day<br>Levamisole | Upregulation                   | [18][19]  |

| Splenic IL-12 Gene Expression | Brown Norway Rats | 25 mg/kg/day Levamisole | No induction |[18] |

Table 3: Adjuvant Effect of Levamisole on Antibody Titers

| Vaccine                                                  | Animal Model        | Levamisole<br>Dose           | Outcome                                                            | Reference |
|----------------------------------------------------------|---------------------|------------------------------|--------------------------------------------------------------------|-----------|
| Newcastle Disease (ND) & Infectious Bursal Disease (IBD) | Broiler<br>Chickens | 3 mg/kg & 10<br>mg/kg        | Significantly higher antibody titer (p<0.01) vs. non-treated group | [20]      |
| Foot and Mouth<br>Disease (FMD)                          | Sheep               | Co-administered with vaccine | Enhanced<br>humoral and cell-<br>mediated<br>immunity              | [7][11]   |
| Sheep Red<br>Blood Cells<br>(SRBC)                       | SPF Mice            | 2.5 mg/kg                    | Induced early<br>appearance of<br>IgG agglutinins                  | [22]      |

 $\mid$  ND, AI, IBD, IB  $\mid$  Broiler Chickens  $\mid$  2-25 mg/kg  $\mid$  Significantly higher antibody titres at some sampling points  $\mid$  [21]  $\mid$ 



#### **Signaling Pathways**

Levamisole exerts its immunomodulatory effects by engaging specific signaling pathways within immune cells.

#### **Toll-Like Receptor (TLR) Pathway**

Studies on dendritic cells have identified Toll-Like Receptor 2 (TLR2) as a vital signaling receptor for Levamisole. The binding of Levamisole to TLR2 initiates downstream signaling cascades.[10][12][14]

#### MAPK and NF-kB Pathways

Following TLR2 engagement, Levamisole activates key intracellular signaling pathways:

- Nuclear Factor-κB (NF-κB): Inhibition of this pathway prevents Levamisole-induced cytokine production in DCs.[10][12]
- MAP Kinases (MAPK): The Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and c-Jun N-terminal Kinases (JNK) pathways are also crucial for mediating Levamisole's effects on DC cytokine secretion.[10][12]

#### **JAK/STAT Pathway**

In the context of aplastic anemia, Levamisole has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. By targeting JAK1/2, it can suppress T-cell activation and downregulate related molecules, contributing to its therapeutic effect in this autoimmune disorder.[8][9]

#### **Signaling Pathway Diagrams (Graphviz)**





Click to download full resolution via product page

Caption: Levamisole activates Dendritic Cells via TLR2 signaling.





Click to download full resolution via product page

Caption: Levamisole induces a Th1 cytokine shift via IL-18.

#### **Experimental Protocols**

Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols used to evaluate Levamisole's effects.

## In Vitro Dendritic Cell Maturation and T-Cell Activation Assay

- Objective: To assess Levamisole's effect on DC maturation and their ability to activate Tcells.
- Methodology:



- DC Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) and culture them for 5-7 days with GM-CSF and IL-4 to differentiate them into immature DCs.
- $\circ$  Treatment: Treat the immature DCs with Levamisole (e.g., 1  $\mu$ M) for 48 hours. Use LPS as a positive control and untreated cells as a negative control.
- Maturation Analysis: Harvest a portion of the DCs and analyze the expression of surface markers (CD80, CD86, CD83, HLA-DR) using flow cytometry.
- Cytokine Analysis: Collect culture supernatants and measure the concentration of IL-12 and IL-10 using ELISA.
- T-Cell Co-culture: Co-culture the treated DCs with allogeneic naive T-cells (isolated from a different donor) at various DC:T-cell ratios.
- T-Cell Activation/Proliferation: After 5 days of co-culture, measure T-cell proliferation (e.g., via <sup>3</sup>H-thymidine incorporation or CFSE dilution).
- T-Cell Cytokine Profile: Analyze the co-culture supernatant for IFN-γ (Th1) and IL-5 (Th2)
   secretion by ELISA to determine the direction of T-cell polarization.
- Reference: This protocol is based on the methodology described in studies on human monocyte-derived dendritic cells.[10][12]

#### **Neutrophil Phagocytosis Assay**

- Objective: To quantify the effect of Levamisole on the phagocytic capacity of neutrophils.
- Methodology:
  - Neutrophil Isolation: Isolate polymorphonuclear neutrophil leukocytes from fresh heparinized blood.
  - Particle Opsonization: Prepare particles for phagocytosis (e.g., heat-killed Saccharomyces cerevisiae or Zymosan particles) and opsonize them by incubation with pooled human serum.



- Incubation: Incubate the isolated neutrophils with various concentrations of Levamisole in a suitable buffer.
- Phagocytosis: Add the opsonized particles to the neutrophil suspension and incubate to allow phagocytosis to occur (e.g., 30 minutes at 37°C).
- Quantification: Stop the reaction and quantify phagocytosis. This can be done by microscopic examination (counting the number of ingested particles per 100 neutrophils) or by flow cytometry using fluorescently labeled particles.
- Reference: This protocol is adapted from in vitro studies on human neutrophil phagocytosis.
   [15]

#### **Experimental Workflow Diagram (Graphviz)**





Click to download full resolution via product page

Caption: General workflow for in vitro immune function assays.

#### **Conclusion and Implications**

**Levamisole Hydrochloride** is a potent immunomodulator with pleiotropic effects on the immune system. It robustly enhances cellular immunity by activating T-cells and phagocytes



and by promoting a Th1-skewed cytokine environment, largely through the activation of dendritic cells via TLR2 signaling. Its influence on humoral immunity is most evident in its adjuvant effect, where it can significantly boost vaccine-induced antibody responses.

For researchers and drug development professionals, Levamisole serves as a valuable pharmacological tool and a lead compound. The variability in its effects underscores the importance of considering the host's immunological context in the design of immunomodulatory therapies.[4] Future research should continue to dissect the precise molecular interactions and signaling events, which could lead to the development of more targeted and potent "thymomimetic" drugs for treating a range of conditions, from immunodeficiency and chronic infections to cancer and autoimmune diseases.[3][23]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Mode of action of levamisole PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Immunopharmacology of levamisole] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The general immunopharmacology of levamisole PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
- 7. The potential immunomodulatory effect of levamisole in humans and farm animals PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways [frontiersin.org]
- 9. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 10. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdvets.org [bdvets.org]
- 12. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Enhancing effect of levamisole on the phagocytic activity of human neutrophil polymorphonuclear leucocytes in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The in vitro evaluation of certain neutrophil and lymphocyte functions following the ingestion of 150 mg oral dose of levamisole: assessment of the extent and duration of stimulation of neutrophil chemotaxis, protein iodination and lymphocyte transformation -PMC [pmc.ncbi.nlm.nih.gov]
- 17. The in vitro evaluation of certain neutrophil and lymphocyte functions following the ingestion of 150 mg oral dose of levamisole: assessment of the extent and duration of stimulation of neutrophil chemotaxis, protein iodination and lymphocyte transformation [pubmed.ncbi.nlm.nih.gov]
- 18. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance PMC [pmc.ncbi.nlm.nih.gov]
- 19. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance. | Infolep [leprosy-information.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. researchgate.net [researchgate.net]
- 22. [Influence of levamisole on antibody production] PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Levamisole in the treatment of cancer: anything new? (Review) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Levamisole Hydrochloride's effect on cellular and humoral immunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000459#levamisole-hydrochloride-s-effect-on-cellular-and-humoral-immunity]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com